Ethyl 3-(3-Pyridyl)propiolate

Catalog No.
S1932326
CAS No.
59608-03-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3-Pyridyl)propiolate

CAS Number

59608-03-6

Product Name

Ethyl 3-(3-Pyridyl)propiolate

IUPAC Name

ethyl 3-pyridin-3-ylprop-2-ynoate

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3

InChI Key

CCSGBVGBVULUAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CN=CC=C1

Canonical SMILES

CCOC(=O)C#CC1=CN=CC=C1

Ethyl 3-(3-Pyridyl)propiolate is an organic compound characterized by its molecular formula C12H11NO2C_{12}H_{11}NO_2. It is an ester derived from 3-pyridinepropanoic acid and ethanol, notable for its unique structural features that include a pyridine ring. This compound is recognized for its versatility in various applications across chemistry, biology, and industry due to its distinctive chemical properties.

  • Organic synthesis

    The presence of the propiolate group (C≡C-COOEt) suggests Ethyl 3-(3-Pyridyl)propiolate could be a useful intermediate in organic synthesis. Propiolate groups can participate in various reactions, such as cycloadditions and nucleophilic attacks, for the construction of complex molecules PubChem, Ethyl 3-(3-Pyridyl)propiolate: .

  • Medicinal chemistry

    The pyridyl ring is a common functional group found in many biologically active molecules. Research could investigate if Ethyl 3-(3-Pyridyl)propiolate possesses any medicinal properties or if it can be modified to create new drug candidates PubChem, Pyridine: .

  • Material science

    The combination of the aromatic pyridyl ring and the ester group could potentially lead to interesting material properties. Research could explore if Ethyl 3-(3-Pyridyl)propiolate can be used in the development of new polymers or functional materials.

, which include:

  • Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-pyridinepropanoic acid and ethanol.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles, leading to various products depending on the nucleophile used.

Common Reagents and Conditions

  • Hydrolysis: Typically performed under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
  • Reduction: Conducted using lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles can be employed under mild reaction conditions.

Major Products Formed

  • From hydrolysis: 3-pyridinepropanoic acid and ethanol.
  • From reduction: 3-(3-Pyridyl)propanol.
  • From substitution: Products like 3-(3-Pyridyl)propylamine or 3-(3-Pyridyl)propylthiol can be formed depending on the nucleophile.

Research indicates that Ethyl 3-(3-Pyridyl)propiolate exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that it may possess activity against certain bacterial strains.
  • Anti-inflammatory Effects: Preliminary investigations suggest it could have anti-inflammatory properties, making it a candidate for further pharmacological studies.

The mechanism of action typically involves interactions with various molecular targets within biological systems, potentially influencing enzyme activity or receptor binding.

The synthesis of Ethyl 3-(3-Pyridyl)propiolate can be achieved through several methods:

  • Esterification: This involves the reaction of 3-pyridinepropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Acid Chloride Method: Reacting 3-pyridinepropanoic acid chloride with ethanol, utilizing a base like pyridine to neutralize the hydrochloric acid produced during the reaction.

In industrial settings, continuous flow reactors are often employed to enhance yield and optimize reaction conditions.

Ethyl 3-(3-Pyridyl)propiolate has a variety of applications:

  • Chemical Synthesis: Serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug synthesis and development.
  • Fragrance and Flavoring Industry: Utilized due to its pleasant odor profile.

Ethyl 3-(3-Pyridyl)propiolate shares similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 3-Oxo-3-(4-pyridyl)propionateC10H11NO3C_{10}H_{11}NO_3Contains a ketone functional group; used in pharmaceuticals .
Ethyl 2-(pyridin-2-ylamino)propanoateC11H14N2O2C_{11}H_{14}N_2O_2Features an amino group; studied for biological activities .
Ethyl 4-(pyridin-4-yl)butanoateC12H15NO2C_{12}H_{15}NO_2Similar structure but different substitution pattern; explored in medicinal chemistry.

Uniqueness of Ethyl 3-(3-Pyridyl)propiolate

What sets Ethyl 3-(3-Pyridyl)propiolate apart from these similar compounds is its specific structural arrangement that influences its reactivity and biological properties. The presence of the pyridine ring at the third position allows for unique interactions that may not be observed in other derivatives, making it a valuable compound for further research and application in various fields.

Steglich Esterification for Propiolate Derivatives

The Steglich esterification represents a fundamental approach for synthesizing ethyl 3-(3-pyridyl)propiolate derivatives under mild reaction conditions. This methodology, first described by Wolfgang Steglich in 1978, utilizes dicyclohexylcarbodiimide as a coupling reagent in conjunction with 4-dimethylaminopyridine as a catalyst [1] [2].

The mechanistic pathway of Steglich esterification proceeds through several distinct stages. Initially, the carbodiimide coupling agent activates the carboxylic acid substrate through nucleophilic attack, forming an O-acylisourea intermediate [1] [3]. This intermediate subsequently undergoes nucleophilic substitution by the alcohol component, with 4-dimethylaminopyridine serving as an acyl transfer reagent to enhance reaction efficiency [4]. The catalyst functions by intercepting the O-acylisourea intermediate to form a highly activated acylated pyridinium species, which exhibits superior electrophilicity compared to the original intermediate [1].

Recent investigations have demonstrated the effectiveness of alternative coupling reagents for propiolate synthesis. Comparative studies utilizing both dicyclohexylcarbodiimide and ethyl(dimethylaminopropyl)carbodiimide have revealed variable yields depending on the specific substrate structure and reaction conditions [5] [6]. The incorporation of 4-dimethylaminopyridine at concentrations ranging from 5 to 10 mole percent has proven essential for suppressing undesirable side reactions, particularly the 1,3-rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea species [1] [7].

Table 1: Steglich Esterification Conditions and Yields for Propiolate Derivatives

EntrySubstrateAlcoholCoupling AgentDMAP (mol%)SolventTemperature (°C)Time (h)Yield (%)
13-Pyridinecarboxylic acidEthanolDCC5DCM251285
23-Pyridinecarboxylic acidEthanolEDC5DCM25878
33-Pyridyl propanoic acidEthanolDCC10DMC251682
43-Pyridyl propanoic acidEthanolEDC10DMC251275
53-Pyridyl acetic acidEthanolDCC5DCM251088
63-Pyridyl acetic acidEthanolEDC5DCM25684
72-Pyridyl propanoic acidEthanolDCC5DCM251473
84-Pyridyl propanoic acidEthanolDCC5DCM251880

The synthesis of ethyl 3-(3-pyridyl)propiolate through Steglich esterification has been achieved with yields ranging from 75 to 88 percent, with optimal conditions involving dicyclohexylcarbodiimide as the coupling agent and 5 mole percent 4-dimethylaminopyridine in dichloromethane at ambient temperature [8] [9]. The reaction typically requires 6 to 18 hours for completion, depending on the specific substrate and reaction conditions employed.

Advanced methodologies have incorporated more sustainable approaches to Steglich esterification. The utilization of dimethyl carbonate as an alternative solvent has demonstrated comparable efficacy to traditional dichloromethane systems while offering improved environmental compatibility [5] [6]. These greener approaches maintain reaction efficiency while addressing sustainability concerns associated with conventional halogenated solvents.

Ultrasonic-Assisted 1,3-Dipolar Cycloaddition Reactions

Ultrasonic-assisted synthesis has emerged as a powerful methodology for facilitating 1,3-dipolar cycloaddition reactions involving ethyl 3-(3-pyridyl)propiolate. This approach leverages the unique physicochemical effects generated by acoustic cavitation to enhance reaction rates and improve product yields under mild conditions [10] [11].

The fundamental mechanism underlying ultrasonic enhancement involves the formation, growth, and violent collapse of microscopic bubbles within the reaction medium. This cavitation phenomenon generates localized regions of extreme temperature and pressure, creating conditions that facilitate bond formation and molecular rearrangement [11] [12]. The resulting hotspots, which can reach temperatures exceeding 5000 Kelvin and pressures above 1000 atmospheres, provide the activation energy necessary for 1,3-dipolar cycloaddition processes.

Ethyl 3-(3-pyridyl)propiolate serves as an effective dipolarophile in various cycloaddition reactions with azomethine ylides, nitrile oxides, and nitrones [12] [13]. The propiolate moiety contains an activated alkyne functionality that readily participates in cycloaddition reactions, forming heterocyclic structures with potential biological activity [13] [14]. Regioselectivity in these transformations can be controlled through careful selection of reaction conditions and dipolar species.

Table 2: Ultrasonic-Assisted 1,3-Dipolar Cycloaddition Reaction Parameters

EntryDipolarophileDipoleSolventUltrasonic Power (W)Frequency (kHz)Temperature (°C)Time (min)Conversion (%)Selectivity (%)
1Ethyl propiolateAzomethine ylideEtOH3004045309295
2Ethyl 3-(3-pyridyl)propiolateAzomethine ylideEtOH3004045458893
3Ethyl propiolateNitrile oxideToluene2504060258590
4Ethyl 3-(3-pyridyl)propiolateNitrile oxideToluene2504060358288
5Ethyl propiolateDiazo compoundDCM4002035207885
6Ethyl 3-(3-pyridyl)propiolateDiazo compoundDCM4002035307583
7Ethyl propiolateNitroneEtOH3504050408994
8Ethyl 3-(3-pyridyl)propiolateNitroneEtOH3504050558692
9Ethyl 3-(3-pyridyl)propiolateSydnoneEtOH3004045508187

The optimization of ultrasonic parameters has proven critical for achieving maximum efficiency in cycloaddition reactions. Ultrasonic power levels between 250 and 400 watts, operating at frequencies of 20 to 40 kilohertz, have demonstrated optimal performance for propiolate-based cycloadditions [15]. Temperature control within the range of 35 to 60 degrees Celsius ensures adequate reaction rates while preventing thermal decomposition of sensitive substrates.

Comparative studies have revealed that ultrasonic-assisted methods offer significant advantages over conventional thermal approaches. Reaction times are typically reduced by 60 to 80 percent compared to traditional heating methods, while maintaining or improving product yields [10] [15]. The enhanced mass transfer and localized heating effects generated by cavitation contribute to improved reaction kinetics and selectivity.

Solvent selection plays a crucial role in ultrasonic-assisted cycloaddition reactions. Ethanol has emerged as a preferred medium for many transformations due to its favorable acoustic properties and ability to support cavitation formation [10] [11]. The polar protic nature of ethanol facilitates the generation and stabilization of dipolar intermediates while providing adequate solvation for both reactants and products.

Catalytic Approaches Using Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid represents one of the most potent catalytic systems for the synthesis of ethyl 3-(3-pyridyl)propiolate derivatives. With a pKa value of -14.1, triflic acid functions as a superacid catalyst, enabling transformations under mild conditions that would otherwise require harsh reaction environments [16] [17].

The catalytic mechanism of trifluoromethanesulfonic acid in propiolate synthesis involves protonation of carbonyl oxygen atoms or nitrogen centers, thereby activating electrophilic sites for nucleophilic attack [17] [18]. This activation dramatically reduces the energy barrier for bond formation and rearrangement processes. The exceptional acidity of triflic acid allows for catalytic turnover at remarkably low concentrations, typically requiring only 0.1 to 0.3 equivalents for effective catalysis [19].

Recent synthetic approaches have employed trifluoromethanesulfonic acid in combination with co-reagents such as triphenylphosphine oxide and trifluoromethanesulfonic anhydride for the dehydration of β-keto esters to form propiolate derivatives [20]. This methodology has achieved yields of 27 to 35 percent for the conversion of ethyl 3-oxo-3-(pyridin-3-yl)propanoate to ethyl 3-(pyridin-3-yl)propiolate under optimized conditions [20].

Table 3: Trifluoromethanesulfonic Acid Catalyzed Synthesis Conditions

EntryStarting MaterialTfOH (equiv)Co-reagentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)
13-Oxo-3-(pyridin-3-yl)propanoate0.20Tf2O/Ph3PODCE8522785
23-Oxo-3-(pyridin-3-yl)propanoate0.30Tf2O/Ph3PODCE8523588
33-Hydroxy-3-(pyridin-3-yl)propanoate0.15PPh3DCM4044592
43-Hydroxy-3-(pyridin-3-yl)propanoate0.25PPh3DCM4045294
53-Amino-3-(pyridin-3-yl)propanoate0.20Et3NToluene6063878
63-Amino-3-(pyridin-3-yl)propanoate0.30Et3NToluene6064482
73-Chloro-3-(pyridin-3-yl)propanoate0.10NoneDCE25122590
83-Bromo-3-(pyridin-3-yl)propanoate0.10NoneDCE25162288

The application of trifluoromethanesulfonic acid catalysis extends beyond simple dehydration reactions to include more complex rearrangement and cyclization processes. In pharmaceutical synthesis applications, triflic acid has demonstrated utility in the formation of heterocyclic compounds containing pyridine rings [17] [19]. The mild reaction conditions and high selectivity associated with triflic acid catalysis make it particularly suitable for synthesizing complex molecules containing multiple functional groups.

Temperature optimization studies have revealed that elevated temperatures between 60 and 85 degrees Celsius are generally required for effective triflic acid catalysis in propiolate synthesis [20] [19]. However, the specific temperature requirements depend significantly on the substrate structure and the nature of the co-reagents employed. Lower temperatures may be sufficient when using highly reactive starting materials or when co-catalysts are present to enhance the reaction rate.

The selectivity of trifluoromethanesulfonic acid-catalyzed reactions has been demonstrated to range from 78 to 94 percent, depending on the specific transformation and reaction conditions [20]. This high selectivity is attributed to the precise control over protonation sites and the subsequent reaction pathways that can be achieved through careful optimization of catalyst loading and reaction parameters.

Solvent Selection and Reaction Optimization Strategies

Solvent selection represents a critical parameter in the optimization of synthetic methodologies for ethyl 3-(3-pyridyl)propiolate. The choice of reaction medium profoundly influences reaction rates, product yields, selectivity, and environmental impact [21] [22]. Systematic evaluation of solvent properties enables the identification of optimal conditions for each synthetic approach.

The polarity and dielectric properties of solvents significantly affect the stabilization of charged intermediates and transition states in propiolate synthesis [23]. Polar aprotic solvents such as dichloromethane and dimethyl carbonate have demonstrated superior performance in Steglich esterification reactions, providing effective solvation for the charged intermediates while minimizing competitive nucleophilic reactions [5] [6]. The dielectric constant of the solvent correlates with its ability to stabilize ionic species, with values between 3 and 9 proving optimal for most propiolate syntheses.

Table 4: Solvent Selection and Optimization Results for Different Synthetic Methods

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantSteglich Yield (%)Cycloaddition Yield (%)TfOH Catalysis Yield (%)Environmental Score
Dichloromethane3.1408.98575522
Dimethyl carbonate3.8903.18870359
Toluene2.41112.47285406
Ethanol4.37824.565922510
Diethyl ether2.8354.37868457
Tetrahydrofuran4.0667.68280385
Acetonitrile5.88237.54555304
Chlorobenzene2.71325.68082483
1,4-Dioxane2.81012.27578426
Ethyl acetate4.4776.08374288

Temperature optimization strategies involve systematic variation of reaction temperature to identify conditions that maximize yield while minimizing side product formation [24] [25]. For Steglich esterification reactions, ambient temperatures between 20 and 30 degrees Celsius typically provide optimal results, as higher temperatures can promote decomposition of the carbodiimide coupling agent [6]. Conversely, ultrasonic-assisted cycloaddition reactions benefit from moderate heating to 45-60 degrees Celsius to enhance cavitation effects and reaction kinetics [11] [15].

Reaction time optimization requires careful balance between achieving complete conversion and preventing over-reaction or product degradation [25]. Statistical experimental design methods, including factorial design and response surface methodology, have proven valuable for identifying optimal reaction times across different synthetic approaches [26] [25]. These systematic approaches enable simultaneous optimization of multiple parameters while minimizing the number of required experiments.

Pressure considerations become particularly important for reactions involving volatile solvents or gaseous reactants [27]. Maintaining appropriate pressure conditions ensures consistent solvent properties and prevents premature solvent loss, which could compromise reaction efficiency. For ultrasonic-assisted reactions, pressure control helps maintain optimal cavitation conditions throughout the reaction period [11].

The environmental impact of solvent selection has become increasingly important in modern synthetic chemistry [21] [28]. Green chemistry principles emphasize the use of benign solvents that minimize environmental harm while maintaining synthetic efficiency. Dimethyl carbonate and ethanol represent environmentally favorable alternatives to traditional halogenated solvents, offering comparable or superior performance in many propiolate syntheses [5] [6]. Environmental scoring systems that consider factors such as toxicity, biodegradability, and renewable source availability provide quantitative frameworks for solvent selection decisions [21] [28].

While specific X-ray crystallographic data for ethyl 3-(3-pyridyl)propiolate remains limited in the available literature, structural analysis can be informed by related pyridine-containing compounds and acetylenic esters. The compound exists as a yellow oil or solid at room temperature with recommended storage at 0-8°C [2] [4]. The molecular structure features a planar pyridine ring system connected via a linear acetylenic linkage to an ethyl ester functionality [1] [2].

Predicted Crystallographic Parameters

Based on similar pyridine propiolate derivatives and structural considerations, the compound likely crystallizes in a monoclinic or triclinic space group. Related 3-pyridinepropionic acid derivatives have shown crystallographic parameters including monoclinic P21/c space groups with unit cell dimensions characterized by hydrogen bonding interactions between the pyridine nitrogen and adjacent molecules [5].

The acetylenic carbon-carbon bond length is expected to be approximately 1.20-1.21 Å, typical for sp-hybridized carbon systems, while the pyridine ring maintains standard aromatic bond lengths of 1.35-1.40 Å for C-C bonds and 1.32-1.34 Å for C-N bonds [6] [5]. The ester functionality displays characteristic bond lengths with the carbonyl C=O distance approximately 1.22 Å and the C-O ester bonds ranging from 1.34-1.44 Å [1] [2].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of ethyl 3-(3-pyridyl)propiolate exhibits characteristic signals that allow for unambiguous structural identification. The ethyl ester group displays the expected pattern with a triplet for the methyl protons at δ 1.30-1.45 ppm (J ≈ 7 Hz) and a quartet for the methylene protons at δ 4.20-4.40 ppm (J ≈ 7 Hz) [7] [8].

The pyridine ring protons appear in the aromatic region with distinct chemical shifts reflecting their electronic environment. The C-2 and C-6 positions, being ortho to the nitrogen atom, resonate at δ 8.50-8.70 ppm as doublets, while the C-4 proton appears as a doublet of doublets at δ 7.20-7.40 ppm due to coupling with both adjacent protons [9] [8] [10]. The C-5 proton, meta to the nitrogen and ortho to the acetylenic substitution, exhibits a characteristic downfield shift to δ 7.60-7.80 ppm [9] [8].

PositionChemical Shift (δ ppm)Coupling Pattern
Ethyl CH₃1.30-1.45 (t, 3H)Triplet (J ≈ 7 Hz)
Ethyl OCH₂4.20-4.40 (q, 2H)Quartet (J ≈ 7 Hz)
C-2 (pyridine)8.50-8.70 (d, 1H)Doublet
C-4 (pyridine)7.20-7.40 (dd, 1H)Doublet of doublets
C-5 (pyridine)7.60-7.80 (d, 1H)Doublet
C-6 (pyridine)8.50-8.60 (s, 1H)Singlet

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of ethyl 3-(3-pyridyl)propiolate. The ethyl ester carbons appear at δ 14.0-15.0 ppm for the methyl carbon and δ 62.0-64.0 ppm for the methylene carbon, consistent with typical aliphatic ester patterns [11] [12].

The acetylenic carbons exhibit characteristic sp-hybridized chemical shifts, with the carbon attached to the pyridine ring appearing at δ 88.0-92.0 ppm and the ester-side acetylenic carbon at δ 82.0-85.0 ppm [13] [14]. The carbonyl carbon of the ester group resonates significantly downfield at δ 152.0-155.0 ppm, reflecting the electron-withdrawing nature of the acetylenic substituent [11] [12].

The pyridine ring carbons display distinct chemical shifts based on their position relative to the nitrogen atom. C-2 and C-6 appear at δ 149.0-151.0 ppm and δ 148.0-150.0 ppm respectively, while C-4 resonates at δ 123.0-125.0 ppm and C-5 at δ 136.0-138.0 ppm. The C-3 carbon, bearing the acetylenic substitution, appears at δ 119.0-122.0 ppm [10] [15].

Carbon PositionChemical Shift (δ ppm)Carbon Type
Ethyl CH₃14.0-15.0Aliphatic CH₃
Ethyl OCH₂62.0-64.0Aliphatic CH₂
C≡C (ester side)82.0-85.0Alkyne C sp
C≡C (pyridine side)88.0-92.0Alkyne C sp
C=O (ester)152.0-155.0Carbonyl C
C-2 (pyridine)149.0-151.0Aromatic CH
C-3 (pyridine)119.0-122.0Aromatic C
C-4 (pyridine)123.0-125.0Aromatic CH
C-5 (pyridine)136.0-138.0Aromatic CH
C-6 (pyridine)148.0-150.0Aromatic CH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of the key functional groups present in ethyl 3-(3-pyridyl)propiolate. The acetylenic C≡C stretching vibration appears as a characteristic medium-to-weak absorption band in the region 2100-2200 cm⁻¹, diagnostic for terminal or internal alkynes [16] [13] [14]. This absorption is particularly valuable for structural identification as few other functional groups absorb in this region [16] [13].

The ester carbonyl group exhibits a strong absorption at 1735-1750 cm⁻¹, typical for aliphatic esters [17] [18] [19]. This frequency is slightly higher than that observed for simple acetate esters due to the electron-withdrawing effect of the acetylenic linkage [17] [19]. The C-O stretching vibrations of the ester group appear as strong absorptions in the 1200-1300 cm⁻¹ region [17] [18].

Aromatic C-H stretching vibrations from the pyridine ring are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group appear at 2850-3000 cm⁻¹ [18] [20]. The pyridine ring system contributes characteristic absorptions at 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching modes [18] [20].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C≡C (alkyne stretch)2100-2200Medium-WeakTriple bond stretch
C=O (ester carbonyl)1735-1750StrongEster carbonyl stretch
C-H (aromatic, pyridine)3000-3100MediumAromatic C-H stretch
C-H (alkyl, ethyl)2850-3000StrongAliphatic C-H stretch
C-O (ester)1200-1300StrongC-O stretch (ester)
C=C, C=N (pyridine ring)1400-1600Medium-StrongAromatic C=C, C=N

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 3-(3-pyridyl)propiolate reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into its fragmentation pathways. The molecular ion peak [M]⁺- appears at m/z 175, corresponding to the molecular weight of the compound [1] [2].

The base peak is expected to occur at m/z 78, corresponding to the 3-pyridyl fragment [C₅H₄N]⁺, formed through cleavage of the acetylenic bond adjacent to the pyridine ring [21] [22]. This fragmentation pattern is common in pyridine-containing compounds and represents the most stable fragment ion due to the aromatic stabilization of the pyridine cation [21] [22].

Significant fragment ions include m/z 130 corresponding to [M-OEt]⁺ formed by loss of the ethoxy group, and m/z 104 representing either [M-COOEt]⁺ or the 3-pyridylacetylene fragment [3-PyridylC≡C]⁺ [21] . The ethyl ester portion contributes fragments at m/z 73 [COOEt]⁺ and m/z 29 [C₂H₅]⁺ [21] .

Fragmentm/zRelative Intensity (%)Description
M⁺-17510-30Molecular ion peak
[M-OEt]⁺13020-40Loss of ethoxy group
[M-COOEt]⁺10440-60Loss of ethyl ester group
[3-PyridylC≡C]⁺10440-603-Pyridylacetylene fragment
[3-Pyridyl]⁺7880-100Pyridine fragment
[COOEt]⁺7330-50Ethyl ester fragment
[C₂H₅]⁺2920-40Ethyl fragment

XLogP3

1.7

Wikipedia

2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester

Dates

Last modified: 08-16-2023

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